2-(3-Bromopropyl)thiophene

Descripción general

Descripción

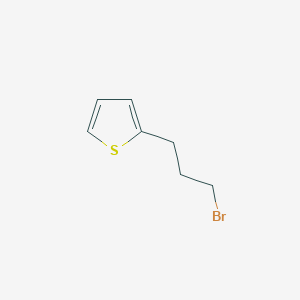

2-(3-Bromopropyl)thiophene is an organic compound with the molecular formula C7H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromopropyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)thiophene typically involves the bromination of 3-propylthiophene. One common method is the reaction of 3-propylthiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Bromopropyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The bromopropyl group can be reduced to form the corresponding propylthiophene.

Common Reagents and Conditions:

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

- Substitution reactions yield various substituted thiophenes.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions result in propylthiophene .

Aplicaciones Científicas De Investigación

2-(3-Bromopropyl)thiophene has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(3-Bromopropyl)thiophene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application .

Comparación Con Compuestos Similares

2-(3-Chloropropyl)thiophene: Similar structure but with a chlorine atom instead of bromine.

2-(3-Iodopropyl)thiophene: Contains an iodine atom, making it more reactive in certain substitution reactions.

3-Bromothiophene: Lacks the propyl group, leading to different reactivity and applications.

Uniqueness: 2-(3-Bromopropyl)thiophene is unique due to the presence of both the bromine atom and the propyl group, which confer specific reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its importance .

Actividad Biológica

2-(3-Bromopropyl)thiophene is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is characterized by a thiophene ring substituted with a bromopropyl group. The presence of the bromine atom and the alkyl chain can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, research has shown that thiophene derivatives can inhibit the growth of various bacteria, including strains resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with vital cellular processes.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Specific thiophene derivatives have been studied for their ability to induce apoptosis in cancer cells. The bromopropyl substitution may enhance its interaction with cellular targets, leading to increased cytotoxicity against tumor cells.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of several thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria.

- Results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Anticancer Activity Assessment :

- In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cell lines.

- Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. The study suggested that the compound activates caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of thiophenes allows them to integrate into bacterial membranes, causing leakage and cell death.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Enzyme Inhibition : Some studies suggest that thiophene derivatives can inhibit key enzymes involved in cellular metabolism, further contributing to their antimicrobial and anticancer effects.

Data Summary

Propiedades

IUPAC Name |

2-(3-bromopropyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZJZOAVHSPESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.